B1579599 Fmoc-2,6-Dichloro-D-Phenylalanine

Fmoc-2,6-Dichloro-D-Phenylalanine

Cat. No.: B1579599
M. Wt: 456.32
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Dichloro-D-Phenylalanine is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a D-configuration phenylalanine backbone substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. This structural modification introduces significant steric hindrance and electronic effects due to the electronegative chlorine substituents. The compound is primarily utilized in solid-phase peptide synthesis (SPPS) to enhance peptide stability, modulate hydrophobicity, and influence secondary structure formation.

Properties

Molecular Weight

456.32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Gelation Properties

Fmoc-2,6-Dichloro-D-Phenylalanine shares functional similarities with other Fmoc-modified amino acids in hydrogel formation. For instance:

  • Fmoc-Diphenylalanine (Fmoc-FF): A well-studied hydrogelator that self-assembles into β-sheet-rich fibrillar networks under physiological conditions.
  • Fmoc-Tyrosine (Fmoc-Y) : When hybridized with gelatin, Fmoc-Y forms hydrogels with pH-responsive properties, showing high mechanical strength (G’ > 1 kPa) and enzyme encapsulation efficiency (e.g., lactase retention >85%). The dichloro derivative’s gelation efficiency and mechanical properties remain unexplored but may differ due to increased hydrophobicity and steric constraints .

Table 1: Gelation Properties of Fmoc-Modified Amino Acids

Compound Gelation Trigger Key Application Mechanical Strength (G’) Reference
Fmoc-2,6-Dichloro-D-Phe High pH (enzymatic) Peptide synthesis, drug delivery Not reported
Fmoc-Diphenylalanine Physiological pH Tissue engineering, drug delivery ~10 kPa
Fmoc-Y/Gelatin Hybrid Acidic pH (self-assembly) Enzyme encapsulation ~1 kPa (pH-dependent)

Structural and Functional Analogues

a) Substituted Phenylalanine Derivatives
  • Fmoc-2,6-Dimethyl-L-Phenylalanine : Methyl groups at the 2- and 6-positions increase hydrophobicity but reduce steric bulk compared to chlorine atoms. This derivative is favored in peptide design for enhancing membrane permeability without significantly altering electronic properties .
  • Fmoc-2-Methyl-D-Phenylalanine : The single methyl substitution and D-configuration improve proteolytic resistance in chiral peptide sequences. The dichloro variant’s dual substituents may further enhance stability but reduce solubility in aqueous media .

Table 2: Structural and Physical Properties

Compound Substituents Configuration Molecular Weight (g/mol) Key Feature
Fmoc-2,6-Dichloro-D-Phe 2,6-Cl D 415.3 (estimated) High hydrophobicity, steric bulk
Fmoc-2,6-Dimethyl-L-Phe 2,6-CH₃ L 393.45 Moderate hydrophobicity
Fmoc-2-Methyl-D-Phe 2-CH₃ D 401.45 Chiral stability
Fmoc-alpha-Me-L-Phe-OH α-CH₃ L 401.45 Backbone conformational control
b) Tyrosine Derivatives
  • Fmoc-2,6-Dimethyl-L-Tyr(tert-butyl)-OH : The tert-butyl group provides steric protection for the hydroxyl group, while dimethyl substituents enhance aromatic interactions. In contrast, the dichloro derivative lacks hydrogen-bonding capability but offers stronger electron-withdrawing effects .

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